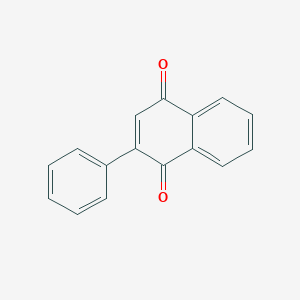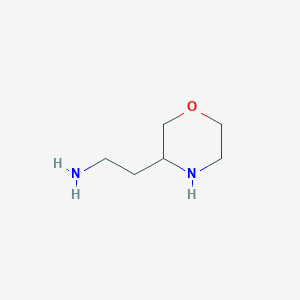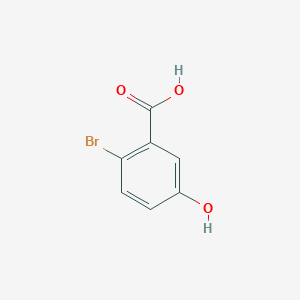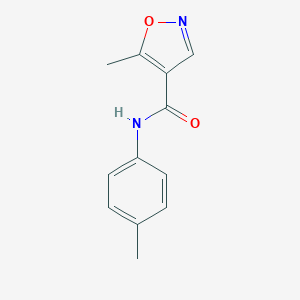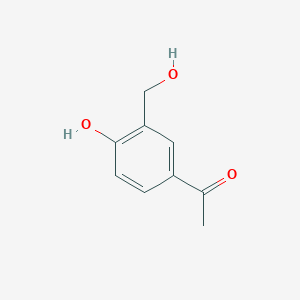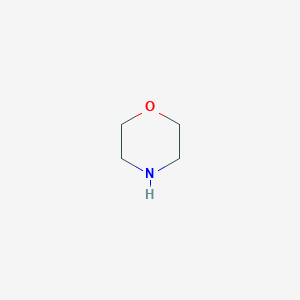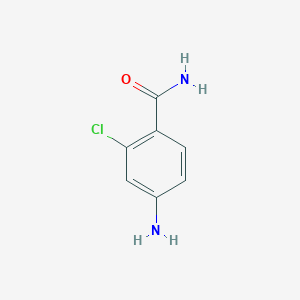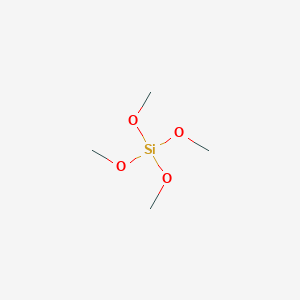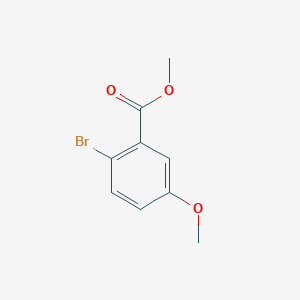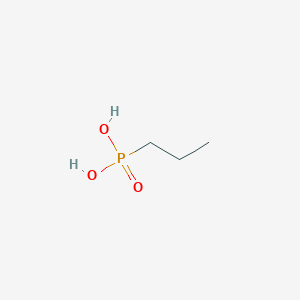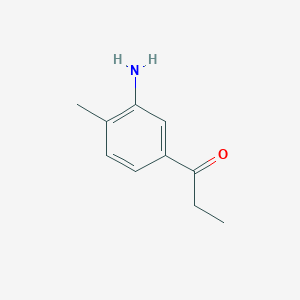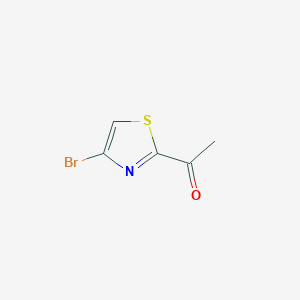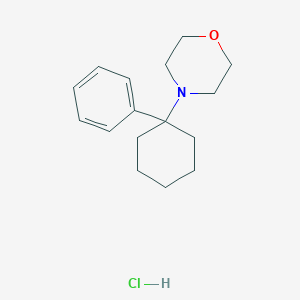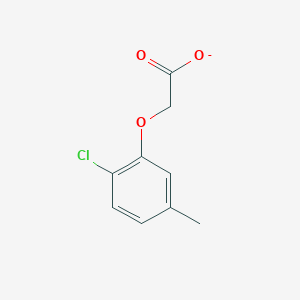
(2-Chloro-5-methyl-phenoxy)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-methyl-phenoxy)-acetic acid, or CMPA, is an organochlorine compound that has been used in scientific research for a variety of applications. CMPA is a versatile compound with a wide range of biochemical and physiological effects, making it a valuable tool for scientists.
Aplicaciones Científicas De Investigación
Sorption to Soil and Organic Matter
Research has shown that phenoxy herbicides, including compounds similar to (2-Chloro-5-methyl-phenoxy)-acetic acid, exhibit significant sorption to soil, organic matter, and minerals. The sorption behavior is influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. This suggests potential environmental impacts regarding the mobility and persistence of these herbicides in soil ecosystems (Werner, Garratt, & Pigott, 2012).
Degradation and Removal Techniques
The degradation of phenoxy acids in aquatic environments has been reviewed, highlighting their high solubility in water and low absorption in soil, making them highly mobile and capable of reaching surface and groundwater. Techniques such as hydrolysis, biodegradation, and photodegradation, with a focus on microbial decomposition, are effective in reducing the concentrations of these compounds in water (Muszyński, Brodowska, & Paszko, 2019).
Wastewater Treatment
The pesticide production industry generates wastewater containing toxic pollutants, including various phenoxy acid herbicides. Treatment options for this wastewater include biological processes and activated carbon, which can remove a significant portion of these compounds, highlighting the importance of effective wastewater management practices to prevent environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Analysis and Detection Methods
The analysis and detection of phenoxy acid herbicide residues in food and water have seen significant advancements. Techniques such as gas chromatography, liquid chromatography, and capillary electrophoresis have been utilized to detect these compounds, underscoring the importance of monitoring herbicide residues in the environment to ensure public health and safety (Mei, Hong, & Chen, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJIBWJTYHKGFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methyl-phenoxy)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

